Methyl (2-oxo-3-((phenylacetyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate
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Overview
Description
Methyl (2-oxo-3-((phenylacetyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of Methyl (2-oxo-3-((phenylacetyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate involves several steps. One common synthetic route includes the reaction of indole derivatives with phenylacetyl hydrazine under specific conditions. The reaction typically involves the use of solvents such as ethanol or methanol and may require catalysts to facilitate the process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Methyl (2-oxo-3-((phenylacetyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl (2-oxo-3-((phenylacetyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate has several scientific research applications, including:
Biology: The compound has shown potential in biological studies due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of Methyl (2-oxo-3-((phenylacetyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl (2-oxo-3-((phenylacetyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: A compound with antiviral properties.
Properties
CAS No. |
341975-22-2 |
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Molecular Formula |
C19H17N3O4 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 2-[2-hydroxy-3-[(2-phenylacetyl)diazenyl]indol-1-yl]acetate |
InChI |
InChI=1S/C19H17N3O4/c1-26-17(24)12-22-15-10-6-5-9-14(15)18(19(22)25)21-20-16(23)11-13-7-3-2-4-8-13/h2-10,25H,11-12H2,1H3 |
InChI Key |
WFTIQMVZCGPGHU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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